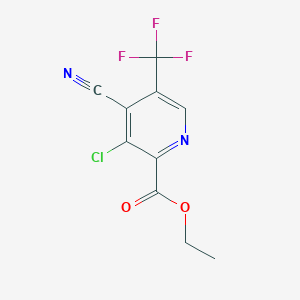
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate
Vue d'ensemble
Description
“Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate” is a chemical compound with the molecular formula C10H6ClF3N2O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.6150496 . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
- Summary of the Application : Cyanoacrylate derivatives are used to build many adhesives and polymeric materials. They are also important intermediate precursors for the synthesis of different heterocyclic derivatives .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary widely depending on the specific use case. In general, cyanoacrylate derivatives can be synthesized and then used in various chemical reactions to create the desired products .
- Results or Outcomes : The results or outcomes can also vary depending on the specific application. For example, in the case of adhesives, the result would be a strong and durable bond. In the case of polymeric materials, the result could be a new material with unique properties .
- Summary of the Application : Cyanoacrylate derivatives are used in organic dye-sensitized solar cells (DSSCs). Within these voltaic cells, cyanoacrylic acid is one of the most commonly employed acceptors .
- Methods of Application or Experimental Procedures : Thiophene and its derivatives, known to exhibit high charge mobility, serve as bridges (donor-acceptor structure) to provide conjugation and enhance light absorbance .
- Results or Outcomes : The use of these materials can enhance the efficiency of photovoltaic cells .
- Summary of the Application : Cyanoacrylate derivatives are used as nitrile-activated species in bioreduction reactions .
- Methods of Application or Experimental Procedures : The exact methods can vary widely depending on the specific use case. In general, cyanoacrylate derivatives can be synthesized and then used in various chemical reactions to create the desired products .
- Results or Outcomes : The results or outcomes can also vary depending on the specific application. For example, in the case of bioreduction reactions, the result would be a new compound with unique properties .
Scientific Field
Organic Photovoltaics
Scientific Field
Bioreduction Reactions
- Summary of the Application : Cyanoacrylate derivatives, including “Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate”, can be used in the study of crystal structures . Understanding the structure of these compounds can help in the development of new materials with unique properties .
- Methods of Application or Experimental Procedures : The compound is synthesized and its crystal structure is studied using techniques such as X-ray crystallography .
- Results or Outcomes : The results can provide valuable information about the molecular structure of the compound, which can be used to predict its properties and potential applications .
- Summary of the Application : Cyanoacrylate derivatives are used as intermediate precursors for the synthesis of different heterocyclic derivatives .
- Methods of Application or Experimental Procedures : The exact methods can vary widely depending on the specific use case. In general, cyanoacrylate derivatives can be synthesized and then used in various chemical reactions to create the desired products .
- Results or Outcomes : The results or outcomes can also vary depending on the specific application. For example, in the case of organic synthesis, the result would be a new compound with unique properties .
Scientific Field
Crystallography and Material Science
Scientific Field
Organic Synthesis
Propriétés
IUPAC Name |
ethyl 3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)8-7(11)5(3-15)6(4-16-8)10(12,13)14/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKROQMMAUQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



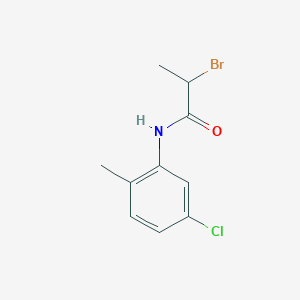
![(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392652.png)
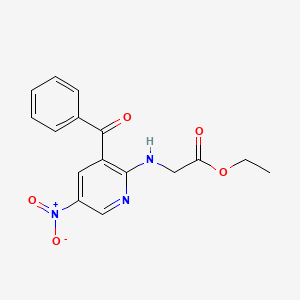
![tert-Butyl (2-{[2-amino-4-(morpholin-4-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1392655.png)
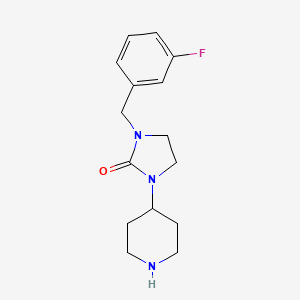
![[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B1392657.png)
![{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392658.png)
![[1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid](/img/structure/B1392660.png)
![3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392663.png)
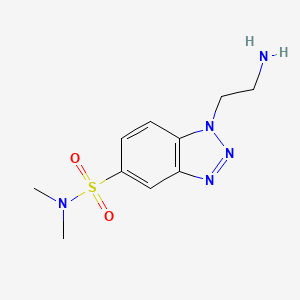
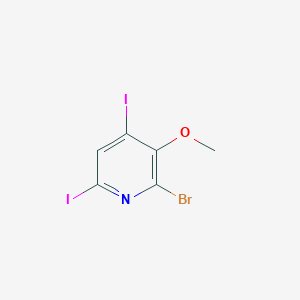
![1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392666.png)
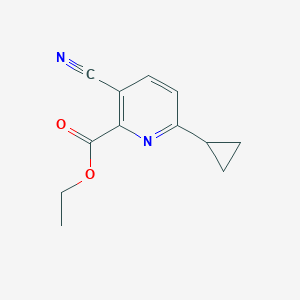
![1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392671.png)